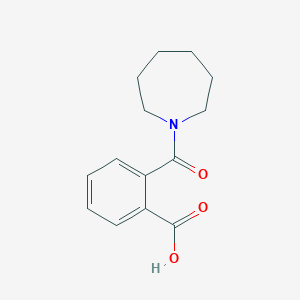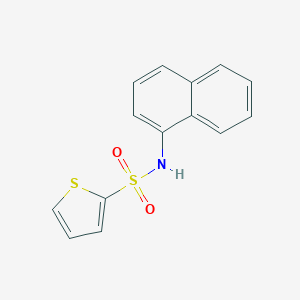
1-(3-Chloropyridin-2-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chloropyridin-2-yl)-4-methylpiperazine” is a chemical compound. It is related to a class of compounds known as pyrazoles . Pyrazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, a series of 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were synthesized and confirmed by 1H NMR, 13C NMR, and MS . Another method involved the addition of hydrazine hydrate to a refluxing solution of 2,3-dichloropyridine in ethanol .
Applications De Recherche Scientifique
Anticonvulsant Properties
Research has shown that certain derivatives of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine exhibit significant anticonvulsant activity. For instance, compounds with an aromatic ring attached to the pyrrolidine-2,5-dione structure, especially those with a chlorine atom at specific positions, have demonstrated strong anticonvulsant effects in tests like the maximum electroshock (MES) seizure test. This suggests potential applications in developing treatments for epilepsy and other seizure disorders (Obniska et al., 2005).
Synthesis and Molecular Insight
The compound has also been utilized in synthetic chemistry for the one-pot synthesis of enaminones, which are valuable intermediates in organic synthesis. This synthesis approach, involving the reaction of specific chlorophenyl compounds with secondary amines like N-methylpiperazine, highlights the versatility and utility of this compound in facilitating complex chemical reactions. The synthesized compounds are characterized using techniques like NMR and X-ray diffraction, providing insights into their molecular structure and potential applications in material science and pharmaceuticals (Barakat et al., 2020).
Biological Activity
Some derivatives have been explored for their biological activity, including fungicidal and insecticidal properties. For example, a series of triazolopyrimidines and triazolothiadiazines containing the this compound moiety have been synthesized and shown to exhibit moderate to significant bioactivity against certain fungi and insects. This indicates the potential of these compounds in agricultural applications, particularly as part of integrated pest management strategies (Chen & Shi, 2008).
Antimycobacterial Agents
Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some derivatives, particularly those with specific substitutions on the phenyl rings, showed promising antimycobacterial activity, which could lead to the development of new therapeutic agents for treating tuberculosis and related mycobacterial infections (Biava et al., 2008).
Orientations Futures
While specific future directions for “1-(3-Chloropyridin-2-yl)-4-methylpiperazine” were not found, research into related compounds continues. For example, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were synthesized and evaluated for their bioactivity, providing support for further molecular design and derivation .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, also known as 3-Chloro-2-(4-methylpiperazino)pyridine, is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
The compound operates by a highly specific biochemical mode of action. It binds to and activates ryanodine receptors, which are responsible for the release of calcium from intracellular stores . This activation leads to a depletion of these calcium stores .
Biochemical Pathways
The activation of ryanodine receptors by the compound affects the calcium signaling pathway. The depletion of intracellular calcium stores caused by the activation of these receptors can lead to muscle paralysis . This is because calcium ions play a key role in muscle contraction, and their depletion prevents this process from occurring .
Pharmacokinetics
After oral administration, the absorption of the compound is dependent on the dose administered . At a single dose of 10 mg/kg body weight, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . The compound is extensively metabolized through various processes, including hydroxylation, N-demethylation, and O-glucuronidation .
Result of Action
The activation of ryanodine receptors by the compound and the subsequent depletion of intracellular calcium stores lead to muscle paralysis . This paralysis can ultimately result in the death of the organism, making the compound effective as an insecticide .
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMDXKBBBVNQQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474785 |
Source


|
| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-57-8 |
Source


|
| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

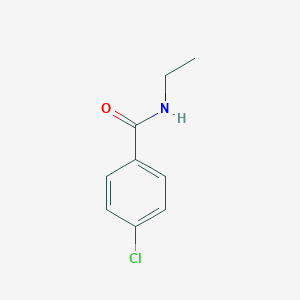

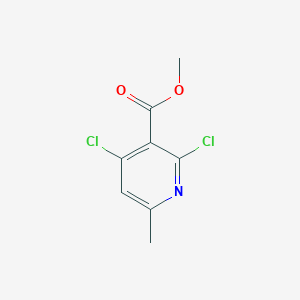
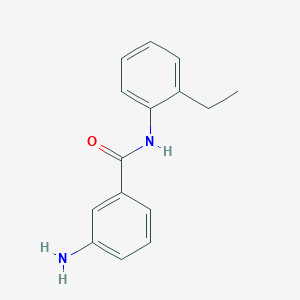
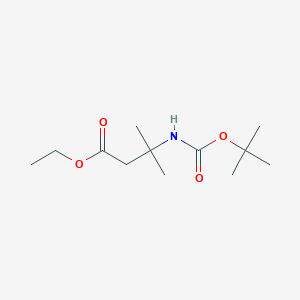
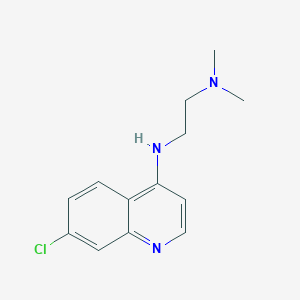

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
